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Compound of Interest

Compound Name: 3,3,5,5-Tetramethylmorpholine

Cat. No.: B091214

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis,
and potential biological activities of 3,3,5,5-tetramethylmorpholine. The information is curated
for professionals in research and drug development who are interested in the therapeutic
potential of morpholine derivatives.

Core Compound Identifiers

3,3,5,5-Tetramethylmorpholine is a heterocyclic organic compound. Its identifiers and key
properties are summarized in the table below for easy reference.
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Identifier Type Data

CAS Number 19412-12-5

IUPAC Name 3,3,5,5-tetramethylmorpholine

Molecular Formula CsH17NO

Molecular Weight 143.23 g/mol

inChi INChl=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-
7/h9H,5-6H2,1-4H3

InChlKey YCSHCQUVDDBCFR-UHFFFAOYSA-N

Canonical SMILES CC1(COCC(N1)(C)C)C

PubChem CID 4584871

Physicochemical Properties

A summary of the known physicochemical properties of 3,3,5,5-tetramethylmorpholine is

provided in the following table.

Property Value

Boiling Point 169 °C at 760 mmHg
Flash Point 63.5°C

Density 0.84 g/cm?3

Synthesis Methodology

The primary synthetic route to 3,3,5,5-tetramethylmorpholine involves the acid-catalyzed

intramolecular cyclization of a diol amine precursor.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol describes the general procedure for the synthesis of 3,3,5,5-

tetramethylmorpholine from di-(1-hydroxy-2-methyl-2-propyl)amine.
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Materials:

¢ Di-(1-hydroxy-2-methyl-2-propyl)amine

o Methanesulfonic acid (or another suitable strong acid catalyst, e.g., sulfuric acid)
e 10% Sodium hydroxide solution

» Methylene chloride (or other suitable organic solvent for extraction)

e Anhydrous magnesium sulfate or sodium sulfate

» Standard laboratory glassware for reaction, extraction, and distillation
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine di-(1-hydroxy-2-methyl-2-propyl)amine and a catalytic amount of
methanesulfonic acid.

e Heating: Heat the reaction mixture to approximately 130 °C. The reaction is typically
maintained at this temperature for several hours (e.g., over 10 hours) to ensure complete
cyclization.

o Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize
the acid catalyst by the slow addition of a 10% sodium hydroxide solution until the pH is
basic.

o Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous
layer multiple times with methylene chloride.

e Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or
sodium sulfate.

e Solvent Removal: Remove the solvent from the dried organic phase using a rotary
evaporator.
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« Purification: Purify the resulting crude product by distillation to obtain 3,3,5,5-
tetramethylmorpholine as a colorless oil.

Synthesis Workflow
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A flowchart illustrating the synthesis of 3,3,5,5-tetramethylmorpholine.
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Potential Biological Activities and Experimental
Protocols

Derivatives of 3,3,5,5-tetramethylmorpholine have been investigated for their potential as
modulators of the central nervous system, specifically as inhibitors of neurotransmitter reuptake
and as antagonists of nicotinic acetylcholine receptors. While specific quantitative data for
3,3,5,5-tetramethylmorpholine is not readily available in the public domain, the following
sections describe the standard experimental protocols used to assess these activities.

Neurotransmitter Uptake Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the reuptake of
neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into presynaptic neurons or cells
expressing the respective transporters.

Principle:

Cells expressing a specific neurotransmitter transporter are incubated with a radiolabeled or
fluorescently tagged neurotransmitter substrate. The amount of substrate taken up by the cells
IS measured in the presence and absence of the test compound. A reduction in substrate
uptake in the presence of the test compound indicates inhibitory activity.

General Protocol:

o Cell Culture: Culture cells stably expressing the transporter of interest (e.g., DAT, NET,
SERT) in appropriate media and plate them in 96-well plates.

o Compound Incubation: Pre-incubate the cells with varying concentrations of 3,3,5,5-
tetramethylmorpholine or a reference inhibitor.

e Substrate Addition: Add a fixed concentration of the radiolabeled or fluorescent
neurotransmitter substrate to initiate the uptake reaction.

¢ Incubation: Incubate the plate at 37°C for a defined period to allow for substrate uptake.

e Termination and Measurement:
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o Radiolabeled Substrate: Terminate the uptake by rapid washing with ice-cold buffer and
lyse the cells. Measure the radioactivity in the cell lysate using a scintillation counter.

o Fluorescent Substrate: Measure the intracellular fluorescence using a fluorescence plate
reader. In some assays, an external quencher is added to reduce background
fluorescence.

o Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the control (no inhibitor). Determine the ICso value by fitting the data to a dose-
response curve.

Nicotinic Acetylcholine Receptor (hnAChR) Binding
Assay

This assay determines the affinity of a compound for nicotinic acetylcholine receptors by
measuring its ability to displace a known radiolabeled ligand.

Principle:

Cell membranes containing the nAChR subtype of interest are incubated with a radiolabeled
ligand that binds to the receptor. The test compound is added at various concentrations to
compete with the radioligand for binding. The amount of bound radioactivity is measured, and a
decrease in binding indicates that the test compound has an affinity for the receptor.

General Protocol:

e Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing
the desired nAChR subtype.

o Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of
a suitable radioligand (e.g., [*H]-epibatidine), and varying concentrations of 3,3,5,5-
tetramethylmorpholine or a reference compound.

 Incubation: Incubate the plate at room temperature or 4°C to allow the binding to reach
equilibrium.
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« Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the
bound and free radioligand.

» Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.

o Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure
the radioactivity using a scintillation counter.

o Data Analysis: Determine the specific binding by subtracting the non-specific binding
(measured in the presence of a saturating concentration of an unlabeled ligand) from the
total binding. Calculate the percentage of inhibition for each concentration of the test
compound and determine the Ki value from the 1Cso using the Cheng-Prusoff equation.

Conceptual Signaling Pathways

The following diagrams illustrate the general mechanisms of action for a neurotransmitter
reuptake inhibitor and a receptor antagonist.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

O

Blocks

Presynaptic Neuron

(Neurotransmitte) v

Release Reuptake

Symnaptic Cleft

Neurotransmitter

Postsynaptic Neuron

(Signal Transductior)

Click to download full resolution via product page

Mechanism of a neurotransmitter reuptake inhibitor.
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Mechanism of a nicotinic acetylcholine receptor antagonist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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